molecular formula C20H36O6 B14739107 Octane-1,4,7-triyl tributanoate CAS No. 5453-21-4

Octane-1,4,7-triyl tributanoate

Cat. No.: B14739107
CAS No.: 5453-21-4
M. Wt: 372.5 g/mol
InChI Key: CBYWYTIHGQZVDT-UHFFFAOYSA-N
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Description

Octane-1,4,7-triyl tributanoate is a branched ester derivative featuring an octane backbone with tributanoate groups (butanoate esters) at the 1, 4, and 7 positions. Tributanoate esters are characterized by moderate lipophilicity due to their butyl chains, which influence solubility, hydrolysis kinetics, and interactions with biological or synthetic matrices. Such compounds are often employed in polymer chemistry, surfactants, or as intermediates in pharmaceutical synthesis .

Properties

CAS No.

5453-21-4

Molecular Formula

C20H36O6

Molecular Weight

372.5 g/mol

IUPAC Name

4,7-di(butanoyloxy)octyl butanoate

InChI

InChI=1S/C20H36O6/c1-5-9-18(21)24-15-8-12-17(26-20(23)11-7-3)14-13-16(4)25-19(22)10-6-2/h16-17H,5-15H2,1-4H3

InChI Key

CBYWYTIHGQZVDT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCCC(CCC(C)OC(=O)CCC)OC(=O)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octane-1,4,7-triyl tributanoate typically involves the esterification of octane-1,4,7-triol with butanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bonds, and the resulting product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Octane-1,4,7-triyl tributanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Octane-1,4,7-triol and butanoic acid.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Octane-1,4,7-triyl tributanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Octane-1,4,7-triyl tributanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The compound’s ester groups can undergo hydrolysis, releasing octane-1,4,7-triol and butanoic acid, which may further participate in metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds with analogous ester functionalities, branching patterns, or applications, as derived from the evidence.

Structural and Functional Group Comparisons
Compound Name Core Structure Functional Groups Key Features
Octane-1,4,7-triyl tributanoate Linear octane Three butanoate esters (C₄H₇O₂⁻) High lipophilicity; ester hydrolysis susceptibility
Tri-tert-butyl 2,2',2''-(10-...triacetate (Compound 7, ) Tetraazacyclododecane macrocycle Three tert-butyl acetate groups Bulky tert-butyl groups enhance steric hindrance, reducing reactivity
Gadobutrol () Tetraazacyclododecane Triacetic acid chelates (Gd³⁺) MRI contrast agent; high thermodynamic stability due to cyclic structure
Gd-DOTA-DSPE () Cyclododecane + lipid chain Triacetic acid + distearoylphosphatidylethanolamine Amphiphilic; used in targeted imaging due to lipid anchoring
Tributyltin sulfamate () Organotin compound Tributyltin + sulfamate Antifouling agent; high toxicity due to tin moiety

Key Observations :

  • Lipophilicity: this compound’s butanoate esters confer higher lipophilicity than triacetic acid derivatives (e.g., Gadobutrol) but lower than organotin compounds like tributyltin sulfamate.
  • Reactivity: Butanoate esters are more prone to hydrolysis than tert-butyl esters (Compound 7) due to reduced steric protection .
  • Applications: Unlike gadolinium-based MRI agents (), tributanoate derivatives are more likely used in industrial or material science contexts, similar to organotin compounds .
Physicochemical Properties
Property This compound Tri-tert-butyl ester (Compound 7) Gd-DOTA-DSPE ()
Molecular Weight ~434 g/mol (estimated) ~800 g/mol ~1500 g/mol
Solubility Low in water; soluble in THF Insoluble in water; soluble in DCM Amphiphilic (aqueous/organic)
Stability Moderate (ester hydrolysis) High (steric protection) High (chelate stability)
Thermal Decomposition ~200°C (estimated) >250°C >300°C

Analysis :

  • The shorter butanoate chains in this compound lower its thermal stability compared to bulkier tert-butyl esters or rigid macrocycles like Gd-DOTA-DSPE.
  • Amphiphilic compounds (e.g., Gd-DOTA-DSPE) exhibit dual solubility, unlike purely lipophilic tributanoate derivatives .

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